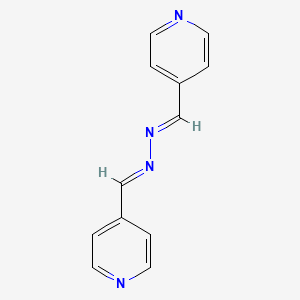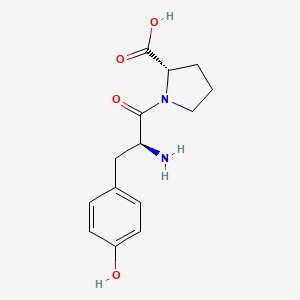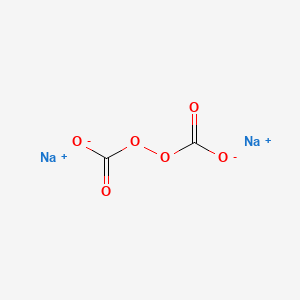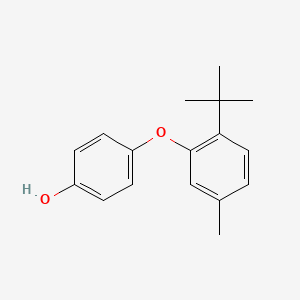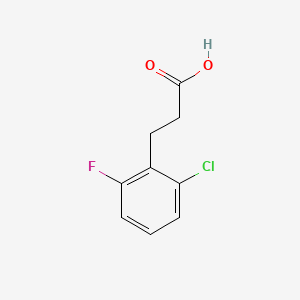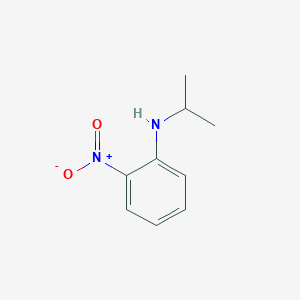
N-Isopropyl-2-nitroaniline
Vue d'ensemble
Description
N-Isopropyl-2-nitroaniline is a derivative of aniline, carrying a nitro functional group in position 2 . It has a molecular weight of 180.21 .
Synthesis Analysis
The synthesis of anilines, including this compound, involves several steps. These include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . The nitration of arenes and the reduction of nitroarenes are particularly relevant .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H12N2O2 . The InChI code for this compound is 1S/C9H12N2O2/c1-7(2)10-8-5-3-4-6-9(8)11(12)13/h3-7,10H,1-2H3 .Chemical Reactions Analysis
Aromatic polynitro compounds, such as this compound, have the ability to form “charge-transfer” complexes with aromatic hydrocarbons, especially those substituted with alkyl groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 180.21 . The exact physical properties such as boiling point, melting point, and density are not specified in the retrieved papers.Applications De Recherche Scientifique
Réduction catalytique en synthèse chimique
N-Isopropyl-2-nitroaniline: est utilisé dans la réduction catalytique des composés nitro en amines, qui sont des intermédiaires essentiels dans la synthèse de produits pharmaceutiques, de colorants et de produits agrochimiques . La réduction du groupe nitro implique souvent divers systèmes catalytiques, et la this compound peut servir de composé modèle pour étudier ces réactions.
Applications pharmaceutiques
Dans l’industrie pharmaceutique, This compound peut être impliqué dans la synthèse de dérivés de l’aniline, qui sont des composants clés dans la production de divers médicaments . Les composés de l’aniline se retrouvent dans les produits naturels biologiquement actifs et les médicaments courants, ce qui indique le rôle potentiel de la this compound dans le développement de médicaments.
Synthèse des colorants
Le composé joue un rôle dans la synthèse des colorants, où il peut agir comme un intermédiaire. Le groupe nitro dans This compound peut subir d’autres transformations chimiques qui sont essentielles pour créer des molécules de colorant complexes .
Inhibition de la corrosion
This compound: pourrait être exploré comme un inhibiteur de corrosion dans des applications industrielles. Bien que des études spécifiques sur ce composé en tant qu’inhibiteur de corrosion ne soient pas facilement disponibles, ses analogues structuraux ont été étudiés pour leurs effets inhibiteurs sur la corrosion des métaux .
Fabrication d’explosifs
Les dérivés de la nitroaniline sont connus pour leur application dans la fabrication d’explosifs. Le groupe nitro est un groupe fonctionnel que l’on trouve couramment dans les composés explosifs, et This compound pourrait potentiellement être utilisé dans la synthèse de tels matériaux .
Production de pesticides
This compound: peut être utilisé dans la production de pesticides. Les composés de la nitroaniline sont souvent des intermédiaires dans la synthèse des pesticides, et leurs dérivés peuvent être conçus pour cibler des ravageurs spécifiques ou améliorer l’efficacité des formulations de pesticides .
Safety and Hazards
Safety measures for handling N-Isopropyl-2-nitroaniline include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Target of Action
N-Isopropyl-2-nitroaniline is a type of aromatic amine. The primary targets of aromatic amines are often enzymes or receptors in the body, where they can bind and cause a change in the function of the target .
Mode of Action
Aromatic amines typically interact with their targets through a process called nucleophilic aromatic substitution . This involves the aromatic amine donating an electron pair to an electrophilic site on the target molecule, leading to a change in the target’s function .
Biochemical Pathways
Aromatic amines can affect a variety of biochemical pathways depending on their specific structure and the targets they interact with .
Pharmacokinetics
The basic nature of the compound may influence its absorption and distribution in the body .
Result of Action
The compound’s interaction with its targets can lead to changes in cellular function, potentially resulting in a variety of biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals .
Propriétés
IUPAC Name |
2-nitro-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(2)10-8-5-3-4-6-9(8)11(12)13/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFVERYDIPOZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442026 | |
| Record name | 2-nitro-N-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25186-42-9 | |
| Record name | N-(1-Methylethyl)-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25186-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-nitro-N-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


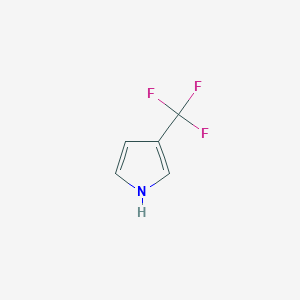

![1-Oxaspiro[2.4]heptane-2-methanol](/img/structure/B1600311.png)

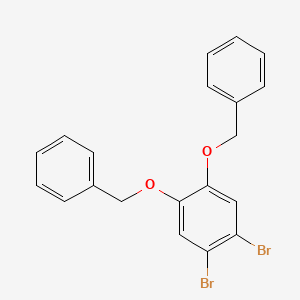
![4-[2-(2-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]Pyridine](/img/structure/B1600315.png)
